molecular formula C7H12F3NO2 B12864482 DL-2-(Trifluoromethyl)norleucine

DL-2-(Trifluoromethyl)norleucine

Cat. No.: B12864482
M. Wt: 199.17 g/mol
InChI Key: OAWIVBGWGYNPOM-LURJTMIESA-N
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Description

DL-2-(Trifluoromethyl)norleucine is a useful research compound. Its molecular formula is C7H12F3NO2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

(2S)-2-amino-2-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

OAWIVBGWGYNPOM-LURJTMIESA-N

Isomeric SMILES

CCCC[C@](C(=O)O)(C(F)(F)F)N

Canonical SMILES

CCCCC(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

F Nmr Applications in Monitoring Fluorinated Amino Acid Incorporation and Environment

Enzyme Inhibition Studies

The trifluoromethyl group is a key pharmacophore in the design of enzyme inhibitors. Its strong electron-withdrawing nature can influence the acidity of nearby protons and participate in strong binding interactions within an enzyme's active site. α-Trifluoromethyl amino acids have been investigated as inhibitors of various enzymes, including pyridoxal-5'-phosphate (PLP)-dependent enzymes and proteases. acs.org While specific studies targeting DL-2-(Trifluoromethyl)norleucine as an inhibitor are not prominent, related compounds like 6,6,6-trifluoro-norleucine have demonstrated enzyme inhibitory activity. researchgate.net The steric bulk and electronic properties of the α-CF₃ group can provide enhanced metabolic stability and potency to peptide-based drugs. acs.org

Metabolic Pathway Analysis

Non-canonical amino acids are frequently used to probe and perturb metabolic pathways. For instance, they can be used to study the substrate specificity of enzymes involved in amino acid metabolism or protein synthesis. The parent compound, norleucine, is known to be an imperfect mimic of methionine and can be incorporated into proteins, allowing for studies of methionine-related processes. This compound could similarly be used as a metabolic probe, with the added advantage of the CF₃ group acting as a unique tracer.

Use as a Biochemical Probe

The most significant application of this compound is likely as a biochemical probe, particularly in studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

The key advantages of using a ¹⁹F-labeled probe are:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a detection sensitivity that is 83% of that of protons. acs.org

No Biological Background: Fluorine is virtually absent from natural biological systems, meaning any ¹⁹F NMR signal comes exclusively from the introduced probe, providing a clean and clear window for observation. acs.orgresearchgate.net

Large Chemical Shift Dispersion: The chemical shift of ¹⁹F is highly sensitive to the local electronic environment, with a range spanning over 300 ppm. acs.org

By incorporating this compound into a peptide or protein, researchers can use ¹⁹F NMR to obtain detailed information on protein structure, conformational changes, dynamics, and interactions with other molecules, such as drug candidates, without interference from other atoms in the system. acs.orggoogle.com

Multinuclear NMR for Conformational Analysis

Combining ¹⁹F NMR with other NMR active nuclei like ¹H, ¹³C, and ¹⁵N in multinuclear NMR experiments can provide a more complete picture of the conformation and dynamics of peptides and proteins containing this compound. nih.gov This approach can be used to determine internuclear distances and torsion angles, which are crucial for defining the three-dimensional structure.

Method Development and Validation Protocols for Fluorinated Amino Acid Quantification

The development and validation of analytical methods for the quantification of this compound are essential for its use in research and potential therapeutic applications. Validation protocols should demonstrate the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For HPLC methods, parameters such as retention time repeatability and peak area precision are important indicators of method performance. actascientific.com

Research Applications and Future Directions in Dl 2 Trifluoromethyl Norleucine Studies

DL-2-(Trifluoromethyl)norleucine as a Strategic Building Block in Rational Biomolecule Design

The unique chemical properties of this compound make it a highly attractive component in the design of novel biomolecules with tailored functions.

Design of Peptidomimetics with Optimized Bioactivity and Stability

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govupc.edu The introduction of fluorine-containing amino acids like this compound into peptide sequences is a key strategy to achieve these improvements. nju.edu.cn

The trifluoromethyl group is known to significantly increase the proteolytic stability of peptides. iris-biotech.de This is attributed to the steric hindrance and the strong electron-withdrawing nature of the CF3 group, which can alter the susceptibility of the adjacent peptide bond to enzymatic cleavage. iris-biotech.de Furthermore, the incorporation of trifluoromethylated amino acids can enhance the lipophilicity of a peptide, which can improve its ability to cross cell membranes. iris-biotech.de

The conformational preferences of peptides can also be influenced by the presence of trifluoromethyl groups. These groups can induce the formation of specific secondary structures, such as β-turns, which can be crucial for biological activity. iris-biotech.de By strategically placing this compound within a peptide sequence, researchers can fine-tune the molecule's three-dimensional structure to optimize its interaction with its biological target. sci-hub.se

Table 1: Impact of Trifluoromethyl Group on Peptide Properties

PropertyEffect of Trifluoromethyl GroupReference
Proteolytic StabilityIncreased iris-biotech.de
LipophilicityEnhanced iris-biotech.de
Secondary StructureInduction of specific conformations (e.g., β-turns) iris-biotech.de

Development of Molecular Probes for Biological Systems

The presence of the fluorine-19 (¹⁹F) isotope in this compound makes it a valuable tool for developing molecular probes for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying biological systems because fluorine is virtually absent in native biological molecules, providing a clear background for detection. iris-biotech.de

By incorporating this compound into a peptide or other bioactive molecule, researchers can use ¹⁹F NMR to monitor the molecule's interactions with its target, its conformational changes, and its localization within a biological system. mdpi.com The sensitivity of the ¹⁹F nucleus to its local environment allows for the detection of subtle changes, providing detailed insights into molecular recognition processes. iris-biotech.de

Contributions to Protein Engineering and Functional Proteomics

Protein engineering aims to create novel proteins with desired properties or functions. The incorporation of non-canonical amino acids like this compound provides a powerful method to expand the chemical diversity of proteins beyond the 20 standard amino acids. plos.orgdtu.dk

Site-Directed Mutagenesis with Non-Canonical Amino Acids for Functional Probing

Site-directed mutagenesis is a technique used to introduce specific mutations into a DNA sequence, resulting in changes in the corresponding protein's amino acid sequence. hpst.czneb.com By replacing a natural amino acid with this compound, scientists can probe the structure-function relationships of a protein in detail.

The unique steric and electronic properties of the trifluoromethyl group can be used to investigate the role of a specific amino acid residue in protein folding, stability, and catalytic activity. acs.org For example, substituting a hydrophobic amino acid with this compound, which is also hydrophobic, can help to elucidate the importance of hydrophobicity at that position while introducing a unique spectroscopic handle. acs.org

Development of Artificial Enzymes and Biocatalysts

The creation of artificial enzymes, or "nanozymes," is a major goal of protein engineering, with the potential to generate novel catalysts for a wide range of applications. mdpi.comcsic.esmagtech.com.cn The incorporation of non-canonical amino acids is a key strategy in the design of these artificial enzymes. nih.gov

This compound can be incorporated into a protein scaffold to create a novel active site with unique catalytic properties. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby residues, potentially enhancing their catalytic activity. iris-biotech.de Furthermore, the steric bulk of the trifluoromethyl group can be used to create specific substrate-binding pockets, leading to highly selective biocatalysts. nih.gov

Emerging Research Frontiers and Interdisciplinary Collaborations

The study of this compound and other fluorinated amino acids is a rapidly evolving field with exciting future directions. Emerging research is focused on developing new methods for the asymmetric synthesis of these compounds, which is crucial for their application in creating stereochemically pure peptides and proteins. researchgate.net

The unique properties of fluorinated amino acids are also leading to interdisciplinary collaborations between chemists, biologists, and materials scientists. For example, the ability of these amino acids to influence peptide self-assembly is being explored for the development of novel biomaterials with applications in tissue engineering and drug delivery.

Furthermore, the use of ¹⁹F NMR probes based on this compound is expanding into new areas of biomedical research, including in vivo imaging and the study of complex biological processes in real-time. As our understanding of the effects of fluorination on biomolecular structure and function grows, so too will the applications of this compound in advancing scientific discovery.

Computational Chemistry and Molecular Modeling of Fluorinated Amino Acids

Computational methods are essential for predicting the behavior of novel molecules, guiding experimental work, and providing insights at an atomic level. For fluorinated amino acids like this compound, molecular modeling can elucidate the profound effects of the trifluoromethyl group on peptide and protein structure, dynamics, and interactions.

Force Field Development: A critical prerequisite for accurate molecular dynamics (MD) simulations is the availability of robust force fields that can correctly model the behavior of the molecule . Significant progress has been made in developing parameters for fluorinated amino acids. For instance, parameters for several fluorinated aromatic amino acids, including 4-trifluoromethyl-phenylalanine (FTF), have been developed for the AMBER ff15ipq protein force field. fu-berlin.deacs.org This work involved deriving unique atomic charges, bond, angle, and torsion terms to accurately represent the molecule's electron density and conformational behavior in explicit solvent. acs.org

A similar approach would be necessary for this compound. The process would involve:

Quantum Mechanical (QM) Calculations: Performing high-level QM calculations on the amino acid and its dipeptide model to determine its optimal geometry and electrostatic potential.

Parameter Derivation: Fitting the QM data to derive partial atomic charges, bond lengths, angles, and dihedral parameters for the classical force field.

Validation: Running MD simulations of peptides containing this compound to validate the parameters against experimental data or higher-level computational benchmarks, ensuring they reproduce expected conformational propensities. fu-berlin.deacs.org

Conformational Analysis and Hydrophobicity: The trifluoromethyl group is significantly more sterically demanding and has different electronic properties than a simple methyl or the butyl side chain of norleucine. MD simulations using a validated force field would allow researchers to explore:

Backbone Conformations: The influence of the α-trifluoromethyl group on the accessible Ramachandran (φ/ψ) angles of the amino acid residue within a peptide chain. The bulky and electronegative nature of the CF₃ group is expected to impose significant conformational restrictions.

Side-Chain Dynamics: The rotational preferences and dynamics of the norleucine side chain as influenced by the adjacent trifluoromethyl group.

Below is a table summarizing the types of parameters that would need to be developed for this compound, based on methodologies used for other fluorinated amino acids. acs.org

Parameter TypeDescriptionComputational Method Employed
Atomic Charges Describes the electrostatic potential around each atom. Crucial for modeling non-bonded interactions.Implicitly Polarized Charge (IPolQ) scheme
Bond Parameters Defines the equilibrium distance and stiffness of covalent bonds (e.g., C-C, C-F, C-N).Quantum Mechanics (QM) geometry optimization
Angle Parameters Defines the equilibrium angle and stiffness for three bonded atoms (e.g., C-C-F).QM geometry optimization
Torsion Parameters Describes the rotational energy profile around a central bond (e.g., N-Cα-Cβ-Cγ), defining conformational preferences.QM torsion scans

Advanced Material Science Applications of Fluorinated Amino Acid Derivatives

The unique properties imparted by fluorine make fluorinated amino acids attractive building blocks for advanced materials. numberanalytics.com Their incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, hydrophobicity, and specific optical or dielectric properties. mdpi.com

Fluorinated Polymers: Derivatives of this compound could be used as monomers for the synthesis of novel fluorinated polymers such as polyamides or polyesters. The presence of the trifluoromethyl group is known to:

Lower the Dielectric Constant: The C-F bond's low polarizability can reduce a material's dielectric constant, which is highly desirable for applications in microelectronics. researchgate.net

Increase Hydrophobicity and Low Surface Energy: Fluorinated polymers often exhibit very low surface energies, leading to materials that are water and oil repellent. Research on homopolymers of D,L-3,3,3-trifluoroalanine showed they produce surfaces with large water contact angles. fu-berlin.de

Enhance Thermal Stability: The strength of the carbon-fluorine bond can increase the thermal stability of the resulting polymer. numberanalytics.com

Synthesis of Fluorinated Polyamides: A potential route to new materials would involve the polycondensation of a diamine or diacid derivative of this compound with appropriate co-monomers. Studies on other fluorinated polyamides have shown that incorporating CF₃ groups can result in polymers with good solubility in organic solvents, high thermal stability, and low water absorption. mdpi.com

The table below outlines the potential properties and applications of polymers derived from this compound, based on findings from related fluorinated materials. fu-berlin.deresearchgate.netmdpi.com

Property Enhanced by CF₃ GroupConsequence for Material PerformancePotential Application Area
Low Surface Free Energy Creates highly hydrophobic and oleophobic surfaces.Water-repellent coatings, self-cleaning surfaces
Low Dielectric Constant Reduces signal delay and cross-talk in integrated circuits.Microelectronics, high-frequency circuit boards
High Thermal Stability Material can withstand higher operating temperatures without degradation.Aerospace components, high-performance films
Chemical Inertness Increased resistance to chemical attack and degradation.Chemical-resistant linings, seals, and gaskets
Increased Free Volume Can improve gas permeability and solubility in certain solvents.Gas separation membranes, advanced composites

Future research in this area would focus on the synthesis of monomers derived from this compound and their subsequent polymerization. Characterization of the resulting polymers would be crucial to confirm the benefits conferred by the trifluoromethyl group and to identify promising applications for these novel materials.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical configuration of DL-2-(Trifluoromethyl)norleucine in synthetic samples?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the trifluoromethyl group's position and stereochemistry via 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling patterns. High-performance liquid chromatography (HPLC) with chiral columns can resolve D- and L-enantiomers, critical for studying biological activity . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography may resolve ambiguous structural configurations .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation products via HPLC and LC-MS. Fluorine-specific detection (e.g., 19F^{19}\text{F}-NMR) helps track trifluoromethyl group stability. Long-term stability studies should follow ICH guidelines, with storage conditions at –20°C in inert atmospheres to prevent hydrolysis or racemization .

Q. What synthetic routes are reported for this compound, and how do yields vary with fluorination methods?

  • Methodology : Compare trifluoromethylation strategies:

  • Electrophilic trifluoromethylation : Uses Umemoto or Togni reagents but may require protecting amino and carboxyl groups to avoid side reactions.
  • Radical trifluoromethylation : Enables regioselectivity under photoredox catalysis but demands rigorous exclusion of moisture.
  • Resolution of enantiomers : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) post-synthesis. Yields typically range from 20–45% for enantiopure forms, with racemic mixtures achieving 60–75% .

Advanced Research Questions

Q. How does this compound influence enzyme kinetics in aminoacyl-tRNA synthetase systems compared to natural norleucine?

  • Methodology : Conduct competitive inhibition assays using purified enzymes (e.g., leucyl-tRNA synthetase). Measure KmK_m and VmaxV_{max} via spectrophotometric monitoring of ATP-to-AMP conversion. Compare inhibition constants (KiK_i) between this compound and natural norleucine. Use molecular docking simulations (e.g., AutoDock Vina) to analyze steric and electronic effects of the trifluoromethyl group on active-site binding .

Q. What experimental strategies resolve contradictions in reported metabolic toxicity data for this compound in mammalian cell lines?

  • Methodology : Replicate studies under standardized conditions (NIH guidelines for cell viability assays). Test dose-dependent effects (0.1–10 mM) on ATP production (luciferase assays) and ROS generation (DCFH-DA probes). Cross-validate with metabolomics (LC-MS) to identify metabolite accumulation (e.g., fluorinated byproducts). Address discrepancies by controlling variables like cell passage number, serum batch, and incubation time .

Q. How can isotope-labeled this compound be synthesized for tracing fluorinated amino acid incorporation into proteins?

  • Methodology : Incorporate 13C^{13}\text{C} or 15N^{15}\text{N} isotopes during Strecker synthesis or reductive amination steps. Use 19F^{19}\text{F}-MRI or 13C^{13}\text{C}-NMR to track labeled compounds in cellular uptake studies. Optimize purification via ion-exchange chromatography to remove unlabeled impurities. Validate labeling efficiency via isotopic enrichment mass spectrometry .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For metabolomic data, employ principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify toxicity-associated biomarkers. Validate models with bootstrapping or cross-validation .

Q. How do researchers mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodology : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) like reaction temperature, pH, and catalyst loading.
  • Use design-of-experiments (DoE) to optimize synthesis conditions.
  • Characterize batches via orthogonal methods (HPLC purity >98%, chiral GC for enantiomeric excess >99%). Store batches under argon at –80°C to prevent degradation .

Reference Key

  • Structural characterization:
  • Stability and handling:
  • Enzymatic assays:
  • Statistical frameworks:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.